molecular formula C11H10BrNO3 B1523875 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione CAS No. 1250558-73-6

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione

Cat. No.: B1523875
CAS No.: 1250558-73-6
M. Wt: 284.11 g/mol
InChI Key: JLCSUPHQXMNQOJ-UHFFFAOYSA-N
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Description

“4-[(3-Bromophenyl)methyl]morpholine-3,5-dione” is a chemical compound with the CAS Number: 1250558-73-6 . It has a molecular weight of 284.11 . The IUPAC name for this compound is 4-(3-bromobenzyl)-3,5-morpholinedione .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 284.11 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Organic Synthesis Methodologies

One study describes the synthesis of sulfur-transfer agents, including morpholine-3,5-dione derivatives, showcasing their utility in preparing various sulfur-containing compounds (Klose, Reese, & Song, 1997). These agents are valuable in synthetic chemistry for introducing sulfur functionalities into molecules, which is crucial for developing pharmaceuticals and agrochemicals.

Pharmaceutical Research

Research in pharmaceutical sciences has explored the synthesis and screening of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones for their hypoglycemic and anti-inflammatory activities. One study identified compounds exhibiting significant activity, highlighting the potential of these derivatives in developing new therapeutic agents (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).

Polymer Chemistry

In polymer science, morpholine-2,5-dione derivatives have been utilized for the synthesis of biodegradable polyesteramides with pendant functional groups. Such materials are of interest for biomedical applications due to their degradability and functionalizability (Veld, Dijkstra, & Feijen, 1992). These polymers can be engineered to have specific properties suitable for drug delivery systems or tissue engineering scaffolds.

Material Science

In material science, the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative was reported. This approach enhances the hydrophilicity of polylactide, making it more suitable for various applications, including biodegradable materials and hydrogels (Wang & Feng, 1997).

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSUPHQXMNQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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